

Application Notes and Protocols: 2-Furylacetone in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Furylacetone

Cat. No.: B1296154

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **2-furylacetone** (also known as 1-(2-furyl)-2-propanone), a significant flavor and fragrance compound. This document details its chemical properties, synthesis, sensory profile, applications, and analytical and sensory evaluation protocols.

Introduction to 2-Furylacetone

2-Furylacetone is a heterocyclic organic compound naturally found in a variety of foods and beverages, including coffee, roasted nuts, and bread. It is a key contributor to the desirable roasted, sweet, and slightly fruity notes in many food products. Its formation is often associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. In the flavor and fragrance industry, **2-furylacetone** is used to impart or enhance caramel, fruity, and spicy notes.

Physicochemical and Organoleptic Properties

A summary of the key physicochemical and sensory properties of **2-furylacetone** is presented in Table 1.

Table 1: Physicochemical and Organoleptic Properties of **2-Furylacetone**

Property	Value	Reference
Chemical Name	1-(2-Furyl)-2-propanone	[1]
Synonyms	2-Furylacetone, Furfuryl methyl ketone	[2]
CAS Number	6975-60-6	[1]
FEMA Number	2496	[1][2]
Molecular Formula	C ₇ H ₈ O ₂	[1]
Molecular Weight	124.14 g/mol	[1]
Appearance	Pale yellow to yellow clear liquid	[1]
Odor Profile	Herbal, caramellic, fruity, spicy, radish	[1]
Flavor Profile	Green, burnt, radish	[1]
Boiling Point	179-180 °C at 760 mmHg	[1]
Melting Point	28-30 °C	[1]
Flash Point	65 °C (149 °F)	[1]
Solubility	Soluble in alcohol and triacetin; slightly soluble in water.	[1]

Synthesis of 2-Furylacetone

While a specific detailed industrial synthesis protocol is proprietary, **2-furylacetone** can be synthesized through several general laboratory methods. Two common routes are the Friedel-Crafts acylation of furan and synthesis from furfural.

3.1. Synthesis via Friedel-Crafts Acylation of Furan (General Protocol)

This method involves the acylation of furan with an appropriate acylating agent in the presence of a Lewis acid catalyst.

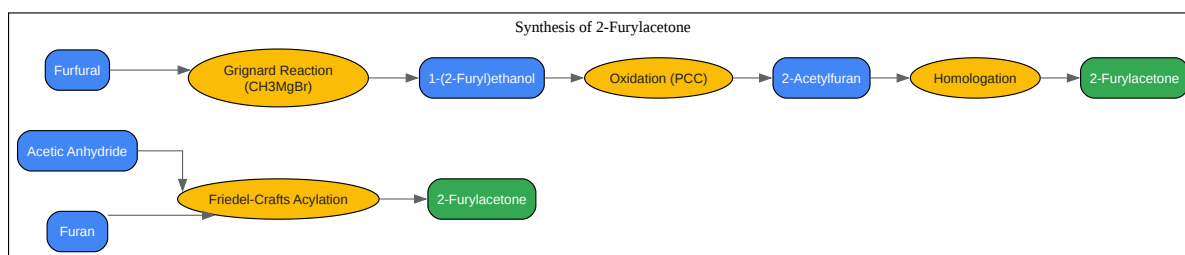
- Principle: The furan ring undergoes electrophilic substitution with an acyl group.
- Reactants: Furan, Acetic Anhydride (or Acetyl Chloride)
- Catalyst: A Lewis acid such as aluminum chloride (AlCl_3) or a milder catalyst like a supported heteropolyacid[3].
- General Procedure:
 - Dissolve furan in a suitable inert solvent (e.g., dichloromethane, carbon disulfide).
 - Cool the mixture in an ice bath.
 - Slowly add the Lewis acid catalyst while stirring.
 - Add the acylating agent (e.g., acetic anhydride) dropwise, maintaining a low temperature.
 - After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or GC).
 - Quench the reaction by carefully adding it to ice-water.
 - Separate the organic layer, wash with a mild base (e.g., sodium bicarbonate solution) and then with brine.
 - Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure.
 - Purify the crude product by vacuum distillation.

3.2. Synthesis from Furfural (General Protocol)

This route involves the conversion of furfural, a readily available bio-based chemical, to **2-furylacetone**. This is a multi-step process.

- Principle: Conversion of the aldehyde group of furfural to a propanone side chain.
- General Steps:

- Step 1: Grignard Reaction: React furfural with a methylmagnesium halide (e.g., CH_3MgBr) to form 1-(2-furyl)ethanol.
- Step 2: Oxidation: Oxidize the resulting secondary alcohol to 2-acetylfuran using an oxidizing agent like pyridinium chlorochromate (PCC).
- Step 3: Homologation: Convert 2-acetylfuran to **2-furylacetone**. This can be achieved through various methods, such as the Darzens condensation followed by rearrangement and decarboxylation.



[Click to download full resolution via product page](#)

Caption: General synthetic routes to **2-furylacetone**.

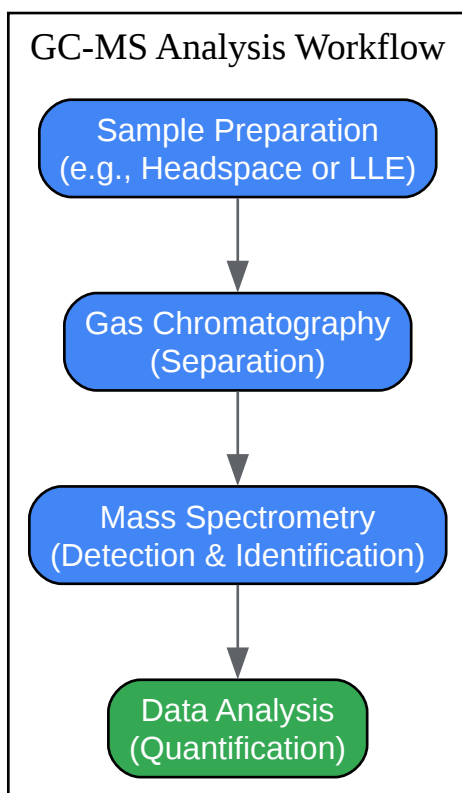
Analytical Protocols

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is the standard method for the identification and quantification of volatile flavor compounds like **2-furylacetone** in various matrices.

- Sample Preparation (General Protocol for a Liquid Matrix like Coffee):

- Obtain a representative sample of the coffee brew.
- For headspace analysis, place a known volume (e.g., 5 mL) of the coffee into a headspace vial.
- Add a known amount of an appropriate internal standard (e.g., a deuterated analog of **2-furylacetone** or a compound with similar chemical properties and retention time).
- For liquid-liquid extraction, extract the sample with a suitable solvent (e.g., dichloromethane). Concentrate the extract to a known volume.
- GC-MS Conditions (Illustrative):
 - GC System: Agilent 7890B GC or equivalent.
 - MS System: Agilent 5977A MSD or equivalent.
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 40 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Quantification: Use selected ion monitoring (SIM) of characteristic ions for **2-furylacetone** (e.g., m/z 124, 81, 53) for higher sensitivity and selectivity.



[Click to download full resolution via product page](#)

Caption: General workflow for GC-MS analysis of **2-furylacetone**.

Sensory Evaluation Protocols

Sensory evaluation is crucial for understanding the flavor and fragrance impact of **2-furylacetone**.

5.1. Odor and Flavor Profile Description

- Panel: A trained sensory panel of at least 8-10 assessors.
- Sample Preparation: Prepare a solution of **2-furylacetone** in a neutral solvent (e.g., water, ethanol, or propylene glycol) at a concentration above its detection threshold (e.g., 1-10 ppm).
- Procedure:

- Present the sample to the panelists in coded, odorless glass containers.
- Ask panelists to describe the odor and flavor attributes using a standardized vocabulary.
- Common descriptors for **2-furylacetone** include caramellic, fruity, spicy, and slightly burnt or radish-like[1].

5.2. Odor Threshold Determination

- Method: Ascending forced-choice method (e.g., 3-Alternative Forced Choice, 3-AFC).
- Procedure:
 - Prepare a series of dilutions of **2-furylacetone** in the desired matrix (e.g., water, beer, or a model beverage).
 - Present three samples to each panelist, two of which are blanks (matrix only) and one contains the diluted **2-furylacetone**.
 - Ask the panelist to identify the "odd" sample.
 - Start with a very low concentration and increase it in steps until the panelist can consistently identify the correct sample.
 - The group threshold is typically calculated as the geometric mean of the individual thresholds.

Applications in Flavor and Fragrance Formulations

2-furylacetone is a versatile ingredient used in a wide range of flavor and fragrance applications.

Table 2: Applications of **2-Furylacetone** in Flavor Formulations

Application	Typical Use Level (ppm in final product)	Desired Effect
Coffee Flavors	0.1 - 2.0	Enhances roasted and slightly sweet notes.
Chocolate/Cocoa Flavors	0.5 - 5.0	Contributes to the cooked, caramellic notes.
Baked Goods (e.g., Bread, Cookies)	0.2 - 3.0	Provides a freshly baked, roasted grain character.
Roasted Nut Flavors	1.0 - 10.0	Boosts the roasted and nutty profile.
Savory/Meaty Flavors	0.1 - 1.0	Adds a subtle roasted, browned background note.
Fruit Flavors (e.g., Strawberry, Raspberry)	0.05 - 0.5	Adds complexity and a "cooked fruit" dimension.

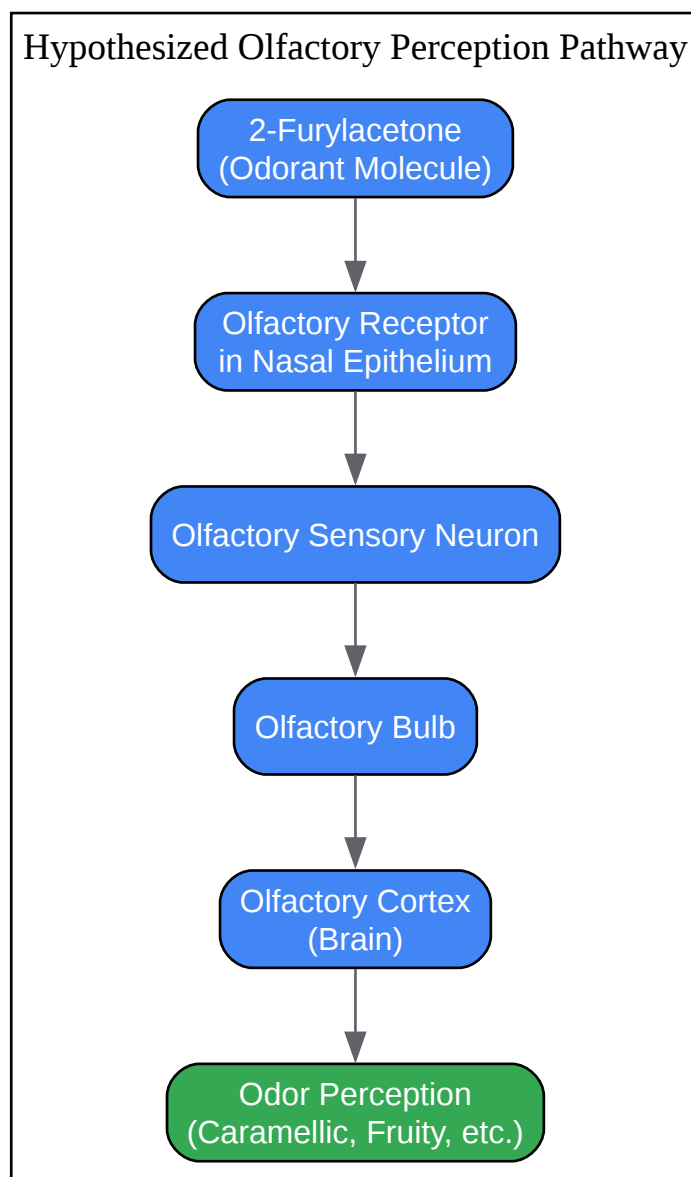
Note: Use levels are indicative and should be optimized based on the specific application and desired sensory profile.

Stability and Handling

- **Stability:** Furan derivatives, including **2-furylacetone**, can be susceptible to degradation under certain conditions. They are generally more stable in slightly acidic conditions (pH 3-5) and can degrade in neutral to alkaline environments.[\[4\]](#) Exposure to high temperatures, light, and oxygen can also lead to degradation.[\[4\]](#)[\[5\]](#)
- **Storage:** Store in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
- **Handling:** Wear appropriate personal protective equipment (gloves, safety glasses). **2-furylacetone** is an irritant to the eyes, respiratory system, and skin[\[6\]](#).

Signaling Pathways (Hypothesized)

Currently, there is no specific research available detailing the exact olfactory receptors or signaling pathways involved in the perception of **2-furylacetone**. However, like other volatile organic compounds, it is perceived through the olfactory system.



[Click to download full resolution via product page](#)

Caption: A generalized and hypothesized pathway for olfactory perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Furylacetone in Flavor and Fragrance Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296154#use-of-2-furylacetone-in-flavor-and-fragrance-chemistry-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com